(R)-2-Amino-3-(4-fluorophenyl)propan-1-ol hydrochloride
Description
(R)-2-Amino-3-(4-fluorophenyl)propan-1-ol hydrochloride (CAS: 2102410-90-0) is a chiral amino alcohol derivative with the molecular formula C₉H₁₃ClFNO and a molecular weight of 205.66 g/mol . Its IUPAC name is (2R)-2-amino-3-(4-fluorophenyl)propan-1-ol hydrochloride, featuring a fluorine-substituted phenyl group, an amino group at the second carbon, and a hydroxyl group at the first carbon of the propane backbone. The compound is stored under sealed, dry conditions at room temperature and is labeled for research use only .
Key physicochemical properties include:
Properties
IUPAC Name |
(2R)-2-amino-3-(4-fluorophenyl)propan-1-ol;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12FNO.ClH/c10-8-3-1-7(2-4-8)5-9(11)6-12;/h1-4,9,12H,5-6,11H2;1H/t9-;/m1./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJNPZBLHJLXNSC-SBSPUUFOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(CO)N)F.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C[C@H](CO)N)F.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClFNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Amino-3-(4-fluorophenyl)propan-1-ol hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the selection of appropriate starting materials, such as 4-fluorobenzaldehyde and a chiral amine.
Formation of Intermediate: The reaction between 4-fluorobenzaldehyde and the chiral amine forms an intermediate Schiff base.
Reduction: The Schiff base is then reduced using a reducing agent like sodium borohydride to yield the desired ®-2-Amino-3-(4-fluorophenyl)propan-1-ol.
Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt by reacting with hydrochloric acid.
Industrial Production Methods
In industrial settings, the production of ®-2-Amino-3-(4-fluorophenyl)propan-1-ol hydrochloride may involve more efficient and scalable methods, such as:
Catalytic Hydrogenation: Using a chiral catalyst to achieve enantioselective hydrogenation of the intermediate.
Continuous Flow Chemistry: Implementing continuous flow reactors to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
®-2-Amino-3-(4-fluorophenyl)propan-1-ol hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form secondary or tertiary amines.
Substitution: The fluorophenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Halogenating agents or nucleophiles like sodium azide can be used for substitution reactions.
Major Products
The major products formed from these reactions include:
Oxidation: Formation of 4-fluorobenzaldehyde or 4-fluorobenzophenone.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted fluorophenyl derivatives.
Scientific Research Applications
(R)-2-Amino-3-(4-fluorophenyl)propan-1-ol hydrochloride is a chiral amine building block that is utilized as a key intermediate in synthesizing various pharmaceuticals and bioactive compounds. The hydrochloride salt form is often utilized due to its enhanced solubility and stability in various applications. The compound is also characterized by defined stereochemistry and reactive functional groups, making it a crucial precursor for constructing complex molecules.
(R)-2-Amino-3-(4-fluorophenyl)propan-1-ol's mechanism of action is primarily studied concerning its potential pharmacological effects. Research indicates that this compound may act as a selective norepinephrine reuptake inhibitor (NRI), enhancing mood regulation by increasing norepinephrine levels in synaptic clefts. It may interact with neurotransmitter systems in the brain, particularly influencing serotonin and norepinephrine pathways, which is significant for developing antidepressants and other psychiatric medications.
Applications
- (Pharmaceutical Intermediate) It is primarily used as an intermediate in the synthesis of pharmaceuticals and other organic compounds, particularly those targeting neurological and psychiatric disorders.
- Chiral Building Block As a chiral amine building block, it is utilized as a key intermediate in the synthesis of various pharmaceuticals and bioactive compounds.
- Potential Therapeutic Agent Atypical dopamine transporter (DAT) inhibitors have shown therapeutic potential in preclinical models of psychostimulant abuse .
- Antidepressants It can potentially influence serotonin and norepinephrine pathways, which is significant for developing antidepressants.
Mechanism of Action
The mechanism of action of ®-2-Amino-3-(4-fluorophenyl)propan-1-ol hydrochloride involves its interaction with specific molecular targets:
Molecular Targets: It may interact with enzymes or receptors in the body, modulating their activity.
Pathways Involved: The compound can influence signaling pathways related to neurotransmission, leading to potential therapeutic effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Stereoisomers and Enantiomers
(S)-3-Amino-2-(4-fluorophenyl)propan-1-ol Hydrochloride (CAS: 1213160-13-4)
- Molecular Formula: C₉H₁₃ClFNO (identical to the R-isomer) .
(R)-3-Amino-2-(4-fluorophenyl)propan-1-ol Hydrochloride (CAS: 154550-93-3)
Substituent Variations
(S)-2-Amino-3-(4-aminophenyl)propan-1-ol
2-(4-Fluorophenyl)propan-2-amine Hydrochloride (CAS: 1216563-60-8)
Halogen-Substituted Analogues
(R)-2-Amino-3-(benzyloxy)propan-1-ol Hydrochloride (CAS: 16728-64-6)
- Molecular Formula: C₁₀H₁₅ClNO₂ .
- Key Difference : Benzyloxy group replaces the 4-fluorophenyl moiety, enhancing hydrophobicity .
(S)-2-(4-Trifluoromethyl-phenyl-amino)-propan-1-ol
Pharmacologically Relevant Derivatives
Buphenine Hydrochloride (Nylidrin Hydrochloride)
Key Research Findings
- Safety Profiles : Hydrochloride salts generally improve solubility but require careful handling due to irritant properties .
Biological Activity
(R)-2-Amino-3-(4-fluorophenyl)propan-1-ol hydrochloride, also known as a selective serotonin reuptake inhibitor (SSRI), has garnered attention in pharmacological research for its potential therapeutic applications. This compound exhibits a range of biological activities, particularly in the context of neurotransmitter modulation and its implications in treating psychiatric disorders.
- Molecular Formula : C₉H₁₃ClFNO
- Molecular Weight : 205.65 g/mol
- CAS Number : 2102410-90-0
The primary mechanism of action for this compound involves the inhibition of serotonin transporter (SERT), leading to increased serotonin levels in the synaptic cleft. This mechanism is crucial for its antidepressant effects, making it a candidate for treating conditions such as depression and anxiety disorders.
1. Serotonin Transporter Inhibition
Research has shown that this compound exhibits significant binding affinity to SERT. The structure-activity relationship (SAR) indicates that minor modifications in its structure can dramatically alter its affinity and selectivity towards SERT compared to dopamine transporter (DAT). For instance, compounds with fluorine substitutions at specific positions have shown enhanced SERT binding without compromising safety profiles .
2. Antidepressant Effects
In preclinical studies, this compound has demonstrated efficacy in animal models of depression. The administration of this compound resulted in reduced immobility time in the forced swim test, indicating antidepressant-like effects .
3. Neuroprotective Properties
Recent studies suggest that this compound may possess neuroprotective properties, potentially through its ability to modulate oxidative stress pathways. In vitro assays have shown that it can reduce reactive oxygen species (ROS) levels in neuronal cell lines, contributing to cellular viability under stress conditions .
Case Studies and Research Findings
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
